6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole
CAS No.: 742004-46-2
Cat. No.: VC2977070
Molecular Formula: C11H10BrN3S
Molecular Weight: 296.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 742004-46-2 |
|---|---|
| Molecular Formula | C11H10BrN3S |
| Molecular Weight | 296.19 g/mol |
| IUPAC Name | 6-(bromomethyl)-3-phenyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
| Standard InChI | InChI=1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
| Standard InChI Key | ALFGOQIZSNTHCA-UHFFFAOYSA-N |
| SMILES | C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr |
| Canonical SMILES | C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr |
Introduction
Structural and Chemical Properties
Basic Physical and Chemical Data
6-(Bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole features a complex heterocyclic structure with distinct chemical and physical properties as outlined in Table 1.
Table 1: Basic Properties of 6-(Bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole
Molecular Identifiers and Structural Representation
The structural details of the compound can be represented through various chemical notation systems, which are essential for database searches and structural analysis :
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Standard InChI: InChI=1S/C11H10BrN3S/c12-6-9-7-15-10(13-14-11(15)16-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
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Standard InChIKey: ALFGOQIZSNTHCA-UHFFFAOYSA-N
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SMILES Notation: C1C(SC2=NN=C(N21)C3=CC=CC=C3)CBr
Predicted Collision Cross Section Data
Mass spectrometry analysis of the compound yields predicted collision cross-section (CCS) data for various adducts, which are valuable for analytical identification and characterization :
Table 2: Predicted Collision Cross Section Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 295.98515 | 154.4 |
| [M+Na]⁺ | 317.96709 | 158.0 |
| [M+NH₄]⁺ | 313.01169 | 160.0 |
| [M+K]⁺ | 333.94103 | 158.4 |
| [M-H]⁻ | 293.97059 | 155.7 |
| [M+Na-2H]⁻ | 315.95254 | 157.5 |
| [M]⁺ | 294.97732 | 154.5 |
| [M]⁻ | 294.97842 | 154.5 |
Synthesis Methods
Specific Synthesis Methods for Triazolothiazole Derivatives
Based on related compounds, the synthesis likely involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-bromocarbonyl compounds in the presence of a base catalyst such as triethylamine or sodium hydride . For the target compound, the specific modification would involve the incorporation of the bromomethyl group at the 6-position.
Potential reaction conditions would typically include:
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Use of polar solvents such as DMF, ethanol, or a mixture thereof
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Reflux conditions or microwave irradiation to enhance yield and reduce reaction time
Chemical Reactivity
Functional Group Reactivity
The 6-(bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole presents several reactive sites:
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Bromomethyl Group: The primary bromomethyl functional group is highly reactive toward nucleophilic substitution reactions, making it an excellent synthetic handle for further modifications.
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Heterocyclic Nitrogen Atoms: The nitrogen atoms in the triazole ring can participate in hydrogen bonding interactions and coordination chemistry with metals.
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Phenyl Substituent: The phenyl group provides opportunities for further functionalization through electrophilic aromatic substitution reactions.
| Hazard Statement | Classification | Severity |
|---|---|---|
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
| H312 | Harmful in contact with skin | Warning: Acute toxicity, dermal |
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H318 | Causes serious eye damage | Danger: Serious eye damage/eye irritation |
| H332 | Harmful if inhaled | Warning: Acute toxicity, inhalation |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
Comparative Analysis with Related Compounds
Comparison with Other Triazolothiazole Derivatives
The 6-(bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole can be compared with related structures to understand structural relationships and potential functional differences:
Table 4: Comparison of Related Triazolothiazole Derivatives
Structural Differences and Their Impact
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Substitution at Position 3: The replacement of the phenyl group with other aromatic rings (like pyridine in 4-[6-(bromomethyl)-5H,6H- triazolo[3,4-b][1,thiazol-3-yl]pyridine) can alter the electronic properties of the molecule and its interaction with biological targets.
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Modification at Position 6: The bromomethyl group in the target compound provides a reactive site for nucleophilic substitution, whereas other derivatives might feature different functionalities at this position with altered reactivity profiles.
Current Research and Future Directions
Research Applications
Current research on 6-(bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole and related compounds focuses on several areas:
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Medicinal Chemistry: Development of new derivatives with enhanced biological activities, particularly antimicrobial, anticancer, and anti-inflammatory properties .
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Synthetic Chemistry: Exploring the compound as a key intermediate for the synthesis of more complex heterocyclic systems .
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Material Science: Investigation of potential applications in materials science, such as coordinating ligands for metal complexes.
Future Research Opportunities
Several promising research directions for 6-(bromomethyl)-3-phenyl-5H,6H- triazolo[3,4-b]thiazole include:
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Structural Modifications: Systematic modification of the bromomethyl group through nucleophilic substitution to create libraries of derivatives with potentially enhanced biological activities.
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Mechanism of Action Studies: Detailed investigation of the molecular mechanisms underlying the biological activities of these compounds.
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Drug Delivery Applications: Exploration of the compound as a linker in drug conjugates or targeted delivery systems, leveraging the reactive bromomethyl group.
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Green Chemistry Approaches: Development of more environmentally friendly synthetic routes with improved yields and reduced waste generation.
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